17-HDoHE
Overview
Description
17-Hydroxydocosahexaenoic acid, commonly referred to as 17-HDoHE, is a polyunsaturated fatty acid derived from docosahexaenoic acid. It is a member of the oxylipin family, which are lipid mediators involved in various physiological processes. 17-Hydroxydocosahexaenoic acid is known for its anti-inflammatory properties and plays a significant role in resolving inflammation .
Mechanism of Action
Target of Action
17-HDoHE, also known as 17-hydroxy-DHA, primarily targets B cells . It enhances the differentiation of B cells towards the CD27(+)CD38(+) antibody-secreting cell phenotype . This results in a significant increase in the production of IgM and IgG by activated B cells .
Mode of Action
This compound interacts with its targets, the B cells, by enhancing their differentiation . The compound’s action results in a strong increase in the production of IgM and IgG by activated B cells .
Biochemical Pathways
This compound is a metabolite of docosahexaenoic acid (DHA) in human blood and mouse brain . It serves as a precursor to 17(S)-resolvins . The affected pathways involve the metabolism of DHA and the production of resolvins, which are involved in the resolution of inflammation .
Result of Action
The action of this compound results in a strong increase in the production of IgM and IgG by activated B cells . This suggests that this compound may play a role in immune response. Additionally, this compound has been found to be strongly protective against type 1 diabetes , providing further evidence that omega-3 fatty acids reduce the risk of type 1 diabetes .
Biochemical Analysis
Biochemical Properties
17-Hydroxy-DHA plays a crucial role in biochemical reactions, particularly in the context of inflammation and oxidative stress. It interacts with several enzymes, proteins, and other biomolecules. For instance, 17-Hydroxy-DHA acts as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . Additionally, 17-Hydroxy-DHA inhibits the expression of cyclooxygenase-2 (COX-2) and reduces the levels of prostaglandin E2 (PGE2), which are key mediators of inflammation . It also interacts with 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators .
Cellular Effects
17-Hydroxy-DHA exerts various effects on different cell types and cellular processes. In hepatocytes, it has been shown to reduce hydrogen peroxide-induced DNA damage and oxidative stress . This compound also decreases the release of tumor necrosis factor-alpha (TNF-α) and the expression of 5-lipoxygenase in macrophages . Furthermore, 17-Hydroxy-DHA enhances the differentiation of B cells into antibody-secreting cells, thereby increasing the production of immunoglobulins . These effects highlight the compound’s role in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 17-Hydroxy-DHA involves several key interactions at the molecular level. It binds to PPARγ, acting as an agonist and modulating the expression of genes involved in lipid and glucose metabolism . Additionally, 17-Hydroxy-DHA inhibits COX-2 and reduces PGE2 levels, thereby exerting anti-inflammatory effects . It also decreases the expression of 5-lipoxygenase, reducing the production of leukotrienes . These interactions collectively contribute to the compound’s protective and anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 17-Hydroxy-DHA have been observed to change over time. The compound is relatively stable and can exert long-term effects on cellular function. For instance, dietary supplementation with DHA, which leads to the formation of 17-Hydroxy-DHA, has been shown to protect the liver from necroinflammatory injury over extended periods . In vitro studies have demonstrated that 17-Hydroxy-DHA can reduce oxidative stress and DNA damage in hepatocytes over time . These findings suggest that the compound’s protective effects are sustained over prolonged durations.
Dosage Effects in Animal Models
The effects of 17-Hydroxy-DHA vary with different dosages in animal models. At lower doses, the compound has been shown to exert protective effects, such as reducing oxidative stress and inflammation . At higher doses, there may be threshold effects, and the compound could potentially exhibit toxic or adverse effects. For example, excessive intake of DHA, leading to elevated levels of 17-Hydroxy-DHA, might result in imbalances in lipid metabolism . Therefore, it is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
17-Hydroxy-DHA is involved in several metabolic pathways, primarily related to lipid metabolism. It is a metabolite of DHA and serves as a precursor to other bioactive lipid mediators, such as protectin D1 . The formation of 17-Hydroxy-DHA involves the enzymatic action of lipoxygenases, which introduce a hydroxy group at the 17th carbon position of DHA . This compound also interacts with enzymes involved in the biosynthesis of leukotrienes and prostaglandins, modulating their production and activity .
Transport and Distribution
Within cells and tissues, 17-Hydroxy-DHA is transported and distributed through various mechanisms. It can be incorporated into cell membranes, influencing membrane fluidity and function . Additionally, 17-Hydroxy-DHA can interact with specific transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation within cells are crucial for its biological activity and effects.
Subcellular Localization
The subcellular localization of 17-Hydroxy-DHA plays a significant role in its activity and function. This compound can be found in various cellular compartments, including the cytoplasm and cell membranes . Its presence in these compartments allows it to interact with specific enzymes and receptors, modulating their activity and downstream signaling pathways . Additionally, post-translational modifications and targeting signals may direct 17-Hydroxy-DHA to specific organelles, further influencing its function and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
17-Hydroxydocosahexaenoic acid can be synthesized through the oxidation of docosahexaenoic acid. One common method involves the use of lipoxygenase enzymes, which catalyze the addition of oxygen to docosahexaenoic acid, resulting in the formation of hydroperoxy derivatives. These hydroperoxy derivatives are then reduced to hydroxyl derivatives, including 17-Hydroxydocosahexaenoic acid .
Industrial Production Methods
Industrial production of 17-Hydroxydocosahexaenoic acid typically involves large-scale enzymatic oxidation processes. The use of bioreactors and optimized reaction conditions, such as controlled temperature and pH, ensures high yield and purity of the product. Advanced purification techniques, including high-performance liquid chromatography, are employed to isolate and purify 17-Hydroxydocosahexaenoic acid from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
17-Hydroxydocosahexaenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form electrophilic oxo-derivatives.
Reduction: Reduction of hydroperoxy derivatives to hydroxyl derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Lipoxygenase enzymes, molecular oxygen.
Reduction: Sodium borohydride (NaBH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Electrophilic oxo-derivatives: Formed through further oxidation.
Hydroxyl derivatives: Formed through reduction of hydroperoxy derivatives.
Scientific Research Applications
17-Hydroxydocosahexaenoic acid has a wide range of scientific research applications:
Chemistry: Used as a standard in lipidomic studies to quantify and analyze lipid mediators.
Biology: Studied for its role in cellular signaling and regulation of inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, neurodegenerative disorders, and metabolic syndromes.
Industry: Utilized in the development of anti-inflammatory drugs and dietary supplements
Comparison with Similar Compounds
17-Hydroxydocosahexaenoic acid is unique among similar compounds due to its specific hydroxylation at the 17th carbon position. Similar compounds include:
- 4-Hydroxydocosahexaenoic acid
- 8-Hydroxydocosahexaenoic acid
- 11-Hydroxydocosahexaenoic acid
- 13-Hydroxydocosahexaenoic acid These compounds also exhibit anti-inflammatory properties but differ in their specific biological activities and mechanisms of action .
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTYBBUBEPPYCX-VIIQGJSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC(/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904335 | |
Record name | 17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 17-HDoHE | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
90780-52-2 | |
Record name | (4Z,7Z,10Z,13Z,15E,19Z)-17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90780-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090780522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-HDoHE | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 17-HDoHE exert its biological effects?
A1: While the precise mechanism of action is still under investigation, research suggests that this compound may exert its effects through multiple pathways. One proposed mechanism involves its binding to specific receptors, such as ALX/FPR2 and GPR32, which are known to mediate the actions of specialized pro-resolving mediators (SPMs). [] Another mechanism involves the modulation of the activity of enzymes involved in inflammation and resolution, such as 5-lipoxygenase (5-LOX) and 12/15-lipoxygenase (12/15-LOX). [, ]
Q2: What are the downstream effects of this compound activation?
A2: this compound exhibits a range of biological activities, including:
- Anti-inflammatory effects: this compound has been shown to reduce inflammation in various models, including LPS-induced neuroinflammation, [] bleomycin-induced lung fibrosis, [] and metabolic syndrome. [] These effects are attributed to its ability to modulate the production of pro-inflammatory cytokines and chemokines, as well as its role in promoting the resolution phase of inflammation. [, ]
- Pro-resolving effects: this compound is a precursor to other SPMs, such as resolvin D1 (RvD1) and protectin DX (PDX), which play crucial roles in resolving inflammation and promoting tissue repair. [, ] Studies have shown that this compound can enhance the production of these SPMs in various cell types, including vascular cells and macrophages. [, ]
- Neuroprotective effects: this compound has shown promising effects in preclinical models of neurodegenerative diseases, such as Alzheimer's disease. [] These effects are believed to be related to its anti-inflammatory and antioxidant properties.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H32O3, and its molecular weight is 344.49 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, spectroscopic techniques like mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) have been crucial in identifying and characterizing this compound. Specifically, studies have used these techniques to elucidate the fragmentation patterns of this compound derivatives, aiding in its structural determination. [, ]
Q5: What evidence supports the efficacy of this compound in preclinical models?
A5:
- Inflammation and Resolution: Preclinical studies have demonstrated the ability of this compound to modulate inflammation and resolution in various models. For instance, in LPS-stimulated rat primary astrocyte-enriched cultures, this compound exhibited a neuroprotective effect by reducing the neurotoxicity of lipid fractions released by the stimulated astrocytes. [] Additionally, this compound played a crucial role in corneal wound healing in a study involving eosinophil-deficient mice. Topical application of this compound effectively restored the delayed corneal wound healing observed in these mice, highlighting its therapeutic potential in ocular surface repair. []
- Metabolic Disorders: Research suggests that this compound may hold promise in addressing metabolic disorders. In a study investigating the impact of various PPAR ligands on inflammation resolution in astrocytes, this compound, induced by the PPARβ agonist GW501516, emerged as a significant pro-resolution substance, suggesting its potential in managing neuroinflammation. [] Furthermore, this compound demonstrated protective effects against end-stage renal disease in a study using atherosclerotic diabetic mice. Notably, it alleviated kidney fibrosis and mesangial expansion, indicating its potential as a therapeutic target for diabetic nephropathy. []
- Cancer: Although not extensively explored in the provided research, the chemopreventive potential of DHA and its metabolites, including this compound, has been a subject of interest. Studies suggest that high dietary ratios of omega-3 to omega-6 fatty acids, particularly DHA, exhibit significant inhibitory effects on chemically-induced mammary carcinogenesis in rat models. This underscores the potential of DHA and its metabolites, including this compound, as promising candidates for cancer chemoprevention. []
Q6: How is this compound typically quantified in biological samples?
A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely employed for the quantitative analysis of this compound and other oxylipins in biological matrices like plasma, serum, and tissue samples. This technique offers high sensitivity and selectivity, enabling the accurate measurement of these lipid mediators. [, , , , , , , , , , , , ]
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